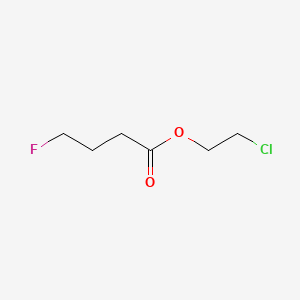
2-Chloroethyl 4-fluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 4-fluorobutanoate is an organic compound with the molecular formula C6H10ClFO2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 4 positions are replaced by chloroethyl and fluoro groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 4-fluorobutanoate typically involves the esterification of 4-fluorobutyric acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Fluorobutyric acid+2-ChloroethanolH2SO42-Chloroethyl 4-fluorobutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 4-fluorobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutyric acid and 2-chloroethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates, such as 2-azidoethyl 4-fluorobutanoate.
Hydrolysis: The major products are 4-fluorobutyric acid and 2-chloroethanol.
Oxidation: Products include 4-fluorobutyric acid derivatives and ketones.
Aplicaciones Científicas De Investigación
2-Chloroethyl 4-fluorobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 4-fluorobutanoate involves its interaction with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-fluorobutanoate: Similar in structure but lacks the chloroethyl group.
2-Chloroethyl butanoate: Similar in structure but lacks the fluoro group.
4-Fluorobutyric acid 2-chloroethyl ester: Another name for the same compound.
Uniqueness
2-Chloroethyl 4-fluorobutanoate is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
371-28-8 |
|---|---|
Fórmula molecular |
C6H10ClFO2 |
Peso molecular |
168.59 g/mol |
Nombre IUPAC |
2-chloroethyl 4-fluorobutanoate |
InChI |
InChI=1S/C6H10ClFO2/c7-3-5-10-6(9)2-1-4-8/h1-5H2 |
Clave InChI |
RBTZOCMNAYPQLS-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)OCCCl)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


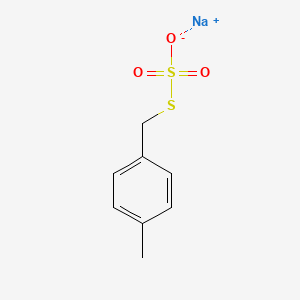
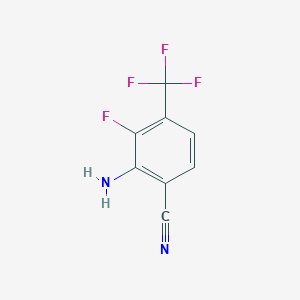
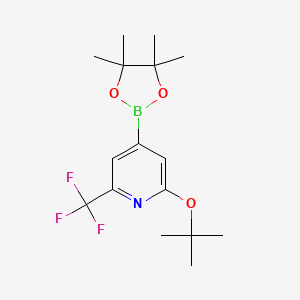
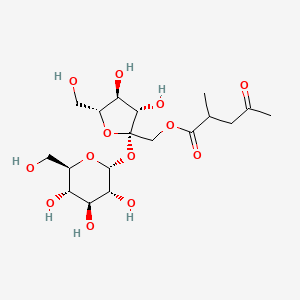
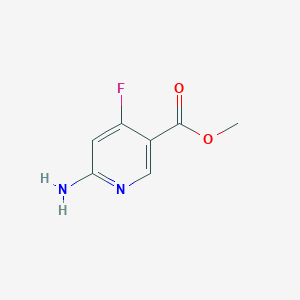

![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
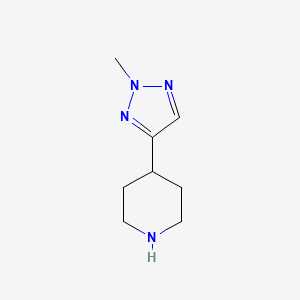
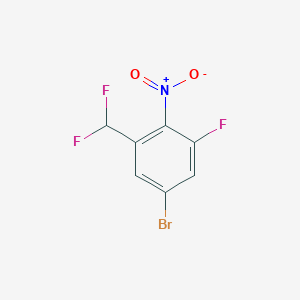
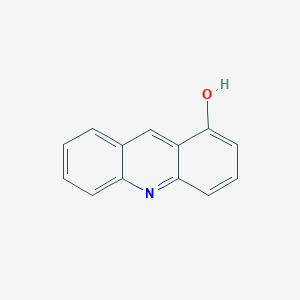
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)

![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)
